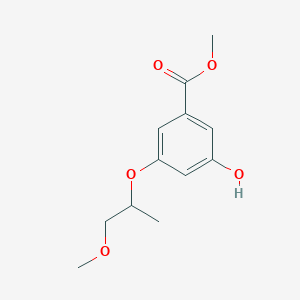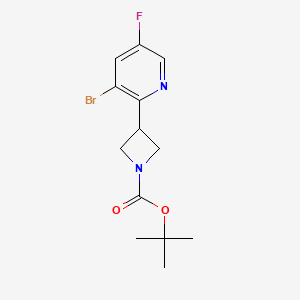
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester is an organic compound with a complex structure It features a bromine atom, a phenyl group, and an ethyl ester functional group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 1-phenyl-cyclohexane, followed by oxidation to introduce the keto group. The final step involves esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-oxo-1-phenyl-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-oxo-1-phenyl-cyclohexane carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Oxo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the bromine atom.
3-Bromo-1-phenyl-cyclohexane carboxylic acid ethyl ester: Lacks the keto group.
Propiedades
Fórmula molecular |
C15H17BrO3 |
|---|---|
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-oxo-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17BrO3/c1-2-19-14(18)15(11-6-4-3-5-7-11)9-8-13(17)12(16)10-15/h3-7,12H,2,8-10H2,1H3 |
Clave InChI |
SFLPOCDMLNCXLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(=O)C(C1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-Indanylamino)pyrazolo[3,4-d]pyrimidine](/img/structure/B8402734.png)
![3-iodo-6-bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrole](/img/structure/B8402744.png)


![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)

![3-(3-(Chloromethyl)pyridin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8402776.png)

![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)


![1-{4-[(4-methoxypiperidin-1-yl)methyl]phenyl}-N-methylmethanamine](/img/structure/B8402806.png)
![1-Bromo-2-fluoro-4-[(4-fluorophenyl)sulfonyl]benzene](/img/structure/B8402808.png)

